molecular formula C8H5ClN2O B8683668 4-chloro-1H-indazole-6-carbaldehyde

4-chloro-1H-indazole-6-carbaldehyde

Cat. No.: B8683668
M. Wt: 180.59 g/mol
InChI Key: BSKVCIUGXJYNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1H-indazole-6-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

4-Chloro-1H-indazole-6-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity, making it a candidate for the development of new therapeutic agents.

Key Applications:

  • Anticancer Agents : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives possess the ability to inhibit tumor growth in vitro and in vivo models .
  • Antifungal Agents : The compound has been evaluated for its antifungal activity against various strains of Candida, demonstrating potential as a new class of antifungal agents .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding. This research is pivotal for understanding complex biochemical pathways and disease mechanisms.

Case Study:
A study focused on the synthesis of indazole derivatives demonstrated that certain compounds derived from this compound exhibited strong inhibition against specific enzymes involved in metabolic pathways related to cancer progression .

Material Science

The unique chemical properties of this compound make it an attractive candidate for material science applications. Its potential in creating new materials, such as polymers and coatings, is being explored.

Potential Applications:

  • Polymer Synthesis : The compound can be used as a building block for synthesizing novel polymers with tailored properties, which can be beneficial in various industrial applications.
  • Coatings : Research is ongoing into the use of this compound in developing coatings that offer enhanced durability and resistance to environmental factors.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

4-chloro-1H-indazole-6-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-4H,(H,10,11)

InChI Key

BSKVCIUGXJYNBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (4-chloro-1H-indazol-6-yl)methanol (30 mg, 0.18 mmol) in acetone (5 mL) was added PDC (100 mg, 0.27 mmol). The mixture was stirred overnight at rt. The mixture was filtered through celite, the filter cake was washed with ethyl acetate. The solution was washed with water (2×10 mL), brine (10 mL), dried over MgSO4 and concentrated to a brown solid (30 mg, 100%). 1H NMR (400 MHz, CD3OD) δ 10.1 (s, 1H), 8.21 (s, 1H), 8.08 (s, 1H), 7.62 (s, 1H).
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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